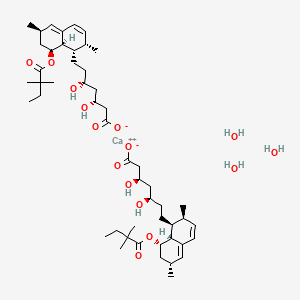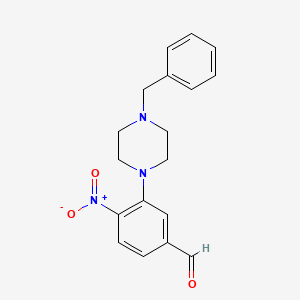
5-Tert-butil-1,3-oxazol-4-carbohidrazida
Descripción general
Descripción
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
5-Tert-butyl-1,3-oxazole-4-carbohydrazide has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, la 5-Tert-butil-1,3-oxazol-4-carbohidrazida puede servir como precursor para sintetizar compuestos novedosos con posibles efectos terapéuticos. Su marco estructural podría utilizarse para desarrollar nuevos candidatos a fármacos que se dirijan a diversas vías biológicas. El grupo carbohidrazida del compuesto, en particular, podría explorarse por su potencial para actuar como un profármaco, liberando agentes activos dentro del cuerpo de manera controlada .
Ciencia de los materiales
Los científicos de materiales podrían investigar el uso de la this compound en la creación de nuevos polímeros o recubrimientos. Su estructura química única podría conferir propiedades deseables como estabilidad térmica o resistencia a la degradación, lo que la convierte en un componente valioso en materiales compuestos avanzados .
Bioquímica
Los bioquímicos podrían explorar la this compound por su papel en la inhibición o activación de enzimas. Al estudiar su interacción con las macromoléculas biológicas, los investigadores podrían obtener información sobre los mecanismos enzimáticos o descubrir nuevas vías para la regulación metabólica .
Agricultura
En el sector agrícola, este compuesto podría examinarse por su eficacia como regulador del crecimiento o como un constituyente de tratamientos para cultivos resistentes a las plagas. Su capacidad de interactuar con las hormonas vegetales o los mecanismos de defensa podría conducir a un mejor rendimiento de los cultivos y a una mayor resistencia .
Ciencia ambiental
Los científicos ambientales pueden encontrar aplicaciones para la this compound en los esfuerzos de control o remediación de la contaminación. Su potencial para unirse a los contaminantes o para actuar como catalizador en los procesos de degradación podría ser fundamental en el desarrollo de soluciones ecológicas a los desafíos ambientales .
Síntesis química
Los químicos podrían utilizar la this compound como un bloque de construcción en la síntesis de moléculas orgánicas complejas. Sus sitios reactivos la convierten en un intermedio versátil para la construcción de una amplia gama de entidades químicas, lo que podría tener implicaciones en diversas aplicaciones industriales .
Química analítica
En la química analítica, el compuesto podría utilizarse como patrón o reactivo en la cuantificación e identificación de sustancias. Sus propiedades bien definidas y su estabilidad podrían convertirla en una candidata ideal para desarrollar nuevos métodos analíticos o mejorar los existentes .
Industria alimentaria
Aunque no está directamente relacionado con los productos alimenticios, la this compound podría investigarse por su posible uso en materiales de envasado de alimentos. Su estabilidad química podría contribuir al desarrollo de nuevos tipos de envases seguros para alimentos que ofrecen una vida útil más larga y protección contra la contaminación .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-1,3-oxazole-4-carbohydrazide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can lead to toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.
Transport and Distribution
The transport and distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUORJRQFRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)



![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
